Cas no 1096264-67-3 (2-(6-Amino-1h-indol-1-yl)acetamide)
2-(6-Amino-1h-indol-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(6-AMINO-1H-INDOL-1-YL)ACETAMIDE
- 1096264-67-3
- SCHEMBL3353214
- EN300-1105762
- 1H-Indole-1-acetamide, 6-amino-
- 2-(6-Amino-1h-indol-1-yl)acetamide
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- Inchi: 1S/C10H11N3O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-5H,6,11H2,(H2,12,14)
- InChI Key: BHPNZCWZEVCLQX-UHFFFAOYSA-N
- SMILES: O=C(CN1C=CC2C=CC(=CC1=2)N)N
Computed Properties
- Exact Mass: 189.090211983g/mol
- Monoisotopic Mass: 189.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 74Ų
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 498.3±25.0 °C(Predicted)
- pka: 16.19±0.40(Predicted)
2-(6-Amino-1h-indol-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105762-0.05g |
2-(6-amino-1H-indol-1-yl)acetamide |
1096264-67-3 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1105762-0.1g |
2-(6-amino-1H-indol-1-yl)acetamide |
1096264-67-3 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1105762-0.25g |
2-(6-amino-1H-indol-1-yl)acetamide |
1096264-67-3 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1105762-0.5g |
2-(6-amino-1H-indol-1-yl)acetamide |
1096264-67-3 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1105762-1.0g |
2-(6-amino-1H-indol-1-yl)acetamide |
1096264-67-3 | 1g |
$1214.0 | 2023-05-23 | ||
| Enamine | EN300-1105762-2.5g |
2-(6-amino-1H-indol-1-yl)acetamide |
1096264-67-3 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1105762-5.0g |
2-(6-amino-1H-indol-1-yl)acetamide |
1096264-67-3 | 5g |
$3520.0 | 2023-05-23 | ||
| Enamine | EN300-1105762-10.0g |
2-(6-amino-1H-indol-1-yl)acetamide |
1096264-67-3 | 10g |
$5221.0 | 2023-05-23 | ||
| Enamine | EN300-1105762-1g |
2-(6-amino-1H-indol-1-yl)acetamide |
1096264-67-3 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1105762-5g |
2-(6-amino-1H-indol-1-yl)acetamide |
1096264-67-3 | 95% | 5g |
$2235.0 | 2023-10-27 |
2-(6-Amino-1h-indol-1-yl)acetamide Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2-(6-Amino-1h-indol-1-yl)acetamide
2-(6-Amino-1H-indol-1-yl)acetamide: A Comprehensive Overview
The compound with CAS No. 1096264-67-3, commonly referred to as 2-(6-Amino-1H-indol-1-yl)acetamide, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic structure, which is known for its diverse biological activities. The presence of the amino group at the 6-position of the indole ring and the acetamide substituent at the 1-position introduces unique chemical and biological properties to this molecule.
Indole derivatives have been extensively studied due to their potential as therapeutic agents. The indole ring itself is a fundamental structure found in many natural products and synthetic drugs. The substitution pattern in 2-(6-Amino-1H-indol-1-yl)acetamide plays a crucial role in determining its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Recent studies have highlighted the importance of amino groups in enhancing the bioactivity of indole derivatives by improving their ability to interact with biological targets.
The synthesis of 2-(6-Amino-1H-indol-1-yl)acetamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these methods to achieve higher yields and better purity, making this compound more accessible for further studies. The use of green chemistry principles in its synthesis has also been explored, reducing the environmental impact associated with traditional synthetic routes.
From a biological standpoint, 2-(6-Amino-1H-indol-1-yl)acetamide has demonstrated promising activity in various assays. For instance, it has shown potential as an antitumor agent by inhibiting key enzymes involved in cancer cell proliferation. Additionally, studies have indicated its ability to modulate inflammatory pathways, suggesting its application in treating inflammatory diseases. These findings underscore the importance of further research into its mechanisms of action and therapeutic potential.
The structural versatility of 2-(6-Amino-1H-indol-1-yl)acetamide makes it an ideal candidate for medicinal chemistry efforts. By modifying the substituents on the indole ring or altering the acetamide group, researchers can explore a wide range of biological activities. Recent advancements in computational chemistry have enabled the design of analogs with improved pharmacokinetic profiles, paving the way for novel drug candidates.
In conclusion, 2-(6-Amino-1H-indol-1-yl)acetamide represents a valuable compound with significant potential in drug discovery and development. Its unique chemical structure, combined with recent advances in synthesis and biological studies, positions it as a key player in future research endeavors.
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